molecular formula C18H14ClNO3 B11398291 N-(2-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11398291
M. Wt: 327.8 g/mol
InChI Key: JMWHKTNNLJGQRS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a chromene backbone substituted with methyl groups at positions 5 and 7, a ketone at position 4, and a 2-chlorophenyl carboxamide moiety at position 2. The structural uniqueness of this compound lies in the strategic placement of the 2-chlorophenyl group, which may enhance lipophilicity and target-binding interactions compared to simpler coumarin derivatives.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14ClNO3/c1-10-7-11(2)17-14(21)9-16(23-15(17)8-10)18(22)20-13-6-4-3-5-12(13)19/h3-9H,1-2H3,(H,20,22)

InChI Key

JMWHKTNNLJGQRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-chlorobenzoyl chloride with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antioxidant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. Additionally, it can modulate the activity of various signaling pathways, such as the NF-κB pathway, contributing to its anticancer properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide and Analogs

Compound Name Substituent (R) Chromene Substitutions Key Functional Groups
Target Compound 2-chlorophenyl 5,7-dimethyl, 4-oxo Carboxamide at C2
N-[2-(trifluoromethyl)phenyl] analog 2-trifluoromethylphenyl 5,7-dimethyl, 4-oxo Carboxamide at C2
N-(4-methoxyphenethyl) analog 4-methoxyphenethyl Unsubstituted chromene Carboxamide at C3, 2-oxo
Benzamide derivative 2-chlorobenzylidene 5,6,7,8-tetrahydro-4H-chromene Cyano, benzamide at C2
  • Methoxyphenethyl Analog : The 4-methoxyphenethyl group introduces a flexible alkyl chain and methoxy moiety, which may improve water solubility but alter receptor-binding specificity due to conformational flexibility.
  • Benzamide Derivative : The tetrahydrochromene core and cyano group in this compound suggest distinct electronic properties, possibly affecting redox activity or hydrogen-bonding capacity.

Physicochemical Properties

Predicted physicochemical parameters (Table 2) highlight substituent-driven trends:

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
Target Compound ~356.8 3.8 0.05
Trifluoromethyl analog ~404.7 4.5 0.02
Methoxyphenethyl analog ~353.4 2.9 0.12
  • The trifluoromethyl analog’s higher LogP (4.5) suggests greater membrane permeability but lower aqueous solubility, a common trade-off in drug design .
  • The methoxyphenethyl analog’s lower LogP (2.9) aligns with its improved solubility, though this may limit blood-brain barrier penetration .

Biological Activity

N-(2-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, presenting relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C18H14ClNO
  • Molecular Weight : 327.8 g/mol
  • Structure : The compound features a chromene core substituted with a 2-chlorophenyl group and two methyl groups at positions 5 and 7, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalytic function. Additionally, it can modulate signal transduction pathways through interactions with cellular receptors, leading to altered cellular responses.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis.

Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus0.22 - 0.25Bactericidal
Staphylococcus epidermidis0.22 - 0.25Bactericidal

The compound exhibits time-kill kinetics that further confirm its bactericidal properties against these pathogens .

Anti-inflammatory Activity

This compound has also shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. This effect is crucial for potential therapeutic applications in inflammatory diseases.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has been tested against breast cancer cells (MCF-7) and exhibited significant cytotoxicity.

Cell Line IC50 (μM) Reference Drug Reference IC50 (μM)
MCF-7<10Doxorubicin0.5

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Case Studies

  • Antimicrobial Evaluation : A study conducted on several derivatives of chromene compounds highlighted this compound as one of the most effective derivatives with MIC values ranging from 0.22 to 0.25 μg/mL against selected bacterial strains .
  • Cytotoxicity Assays : In a comparative study involving various chromene derivatives, this compound demonstrated superior cytotoxic effects on MCF-7 cells compared to standard chemotherapeutics like doxorubicin .

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